Cas no 897470-13-2 (2-4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl-6-ethoxy-1,3-benzothiazole)

2-4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl-6-ethoxy-1,3-benzothiazole Chemical and Physical Properties
Names and Identifiers
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- Methanone, 2-benzothiazolyl[4-(6-ethoxy-2-benzothiazolyl)-1-piperazinyl]-
- benzo[d]thiazol-2-yl(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- 2-4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl-6-ethoxy-1,3-benzothiazole
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- Inchi: 1S/C21H20N4O2S2/c1-2-27-14-7-8-16-18(13-14)29-21(23-16)25-11-9-24(10-12-25)20(26)19-22-15-5-3-4-6-17(15)28-19/h3-8,13H,2,9-12H2,1H3
- InChI Key: ZOSJMCKPFCQIDW-UHFFFAOYSA-N
- SMILES: S1C2C=C(C=CC=2N=C1N1CCN(C(C2=NC3C=CC=CC=3S2)=O)CC1)OCC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 29
- Rotatable Bond Count: 4
- Complexity: 589
- Topological Polar Surface Area: 115
2-4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl-6-ethoxy-1,3-benzothiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2609-0479-50mg |
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole |
897470-13-2 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2609-0479-10mg |
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole |
897470-13-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2609-0479-20mg |
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole |
897470-13-2 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2609-0479-5μmol |
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole |
897470-13-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2609-0479-100mg |
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole |
897470-13-2 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2609-0479-20μmol |
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole |
897470-13-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2609-0479-75mg |
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole |
897470-13-2 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2609-0479-2mg |
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole |
897470-13-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2609-0479-1mg |
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole |
897470-13-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2609-0479-30mg |
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole |
897470-13-2 | 90%+ | 30mg |
$119.0 | 2023-05-16 |
2-4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl-6-ethoxy-1,3-benzothiazole Related Literature
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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2. Carbohydrate based hyper-crosslinked organic polymers with –OH functional groups for CO2 separation†Bo Meng,Shannon M. Mahurin,Song-Hai Chai,Kimberly M. Nelson,David C. Baker,Honglai Liu J. Mater. Chem. A, 2015,3, 20913-20918
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3. Back matter
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4. Caper tea
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
Additional information on 2-4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl-6-ethoxy-1,3-benzothiazole
Introduction to 2-4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl-6-ethoxy-1,3-benzothiazole (CAS No. 897470-13-2)
2-4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl-6-ethoxy-1,3-benzothiazole, identified by its CAS number 897470-13-2, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This molecule belongs to the benzothiazole class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of multiple functional groups, including piperazine and ethoxy substituents, enhances its potential as a pharmacophore in drug design and development.
The benzothiazole core is a key structural motif in many bioactive compounds, exhibiting properties such as antimicrobial, anti-inflammatory, and anticancer effects. The specific arrangement of atoms in this compound, particularly the 1,3-benzothiazole-2-carbonyl moiety and the piperazin-1-yl group, contributes to its unique chemical and biological characteristics. These features make it a valuable candidate for further exploration in synthetic chemistry and drug discovery.
In recent years, there has been growing interest in the development of novel benzothiazole derivatives due to their demonstrated efficacy in various therapeutic applications. The 6-ethoxy substitution further modulates the electronic properties of the molecule, influencing its interactions with biological targets. This compound has been studied for its potential role in modulating enzyme activity and receptor binding, making it a promising candidate for further investigation.
One of the most compelling aspects of 2-4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl-6-ethoxy-1,3-benzothiazole is its versatility in drug design. The combination of the piperazine ring and the benzothiazole scaffold provides multiple sites for functionalization, allowing chemists to tailor the molecule for specific biological activities. This flexibility has led to several innovative approaches in medicinal chemistry, where this compound serves as a building block for more complex derivatives.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and pharmacokinetic properties of this compound with high accuracy. These computational studies have provided valuable insights into how structural modifications can enhance its biological activity. For instance, virtual screening techniques have been used to identify potential lead compounds derived from 2-4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl-6-ethoxy-1,3-benzothiazole, which could be optimized for improved efficacy and reduced toxicity.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Modern synthetic methodologies have made it possible to construct complex molecules like this one with greater precision and efficiency. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in forming the carbon-carbon bonds essential for its structure.
In addition to its synthetic significance, 2-4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl-6-ethoxy-1,3-benzothiazole has been explored in preclinical studies for its potential therapeutic applications. Preliminary results suggest that it may exhibit inhibitory effects on certain enzymes and receptors involved in diseases such as cancer and neurodegenerative disorders. These findings underscore the importance of continued research into this compound and its derivatives.
The role of benzothiazole derivatives in modern medicine cannot be overstated. Their diverse biological activities make them attractive candidates for treating a wide range of conditions. The unique structural features of 2-4-(1,3-benzothiazole-2-carbonyl)piperazin-1-y l -6 -ethoxy - 1 , 3 -benzothiaz ole (CAS No. 897470 -13 - 2) position it as a key molecule in ongoing efforts to develop novel therapeutics.
Future research directions may include exploring new synthetic routes to improve accessibility and scalability of this compound. Additionally, investigating its interactions with biological targets at a molecular level could provide deeper insights into its mechanism of action. Collaborative efforts between synthetic chemists and biologists will be crucial in unlocking the full potential of this promising compound.
The development of new drugs is a complex process that relies on interdisciplinary collaboration and innovative approaches. 2 -4 - ( 1 , 3 -benzoth az ole - 2 - carb on y l ) piper azin - 1 - y l -6 - eth oxy - 1 , 3 -benz oth az ole (CAS No. 897470 -13 - 2) exemplifies how advances in chemical synthesis and computational biology can drive progress in drug discovery. Its unique structure and promising biological profile make it a valuable asset in the quest for new treatments.
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